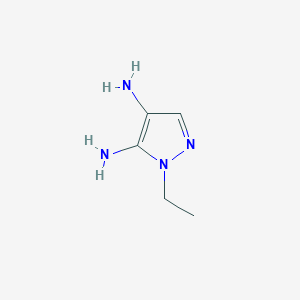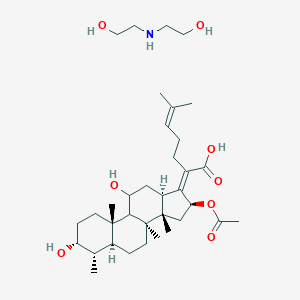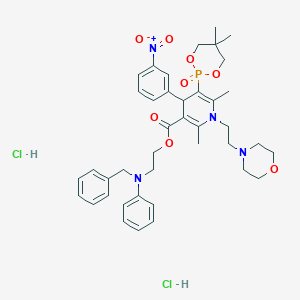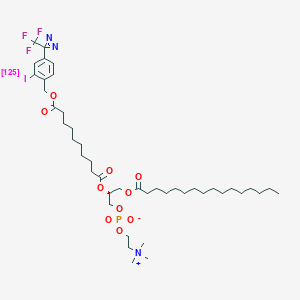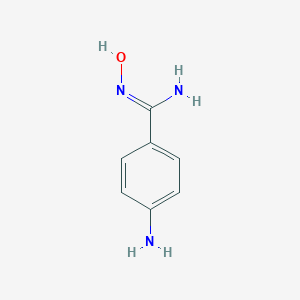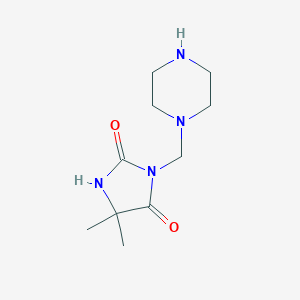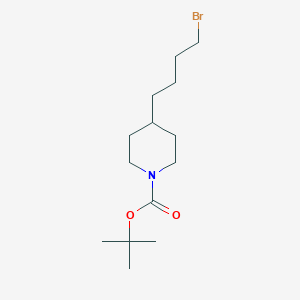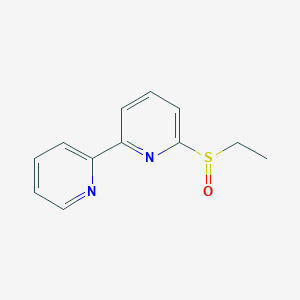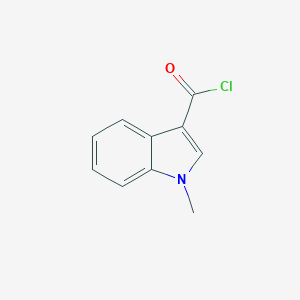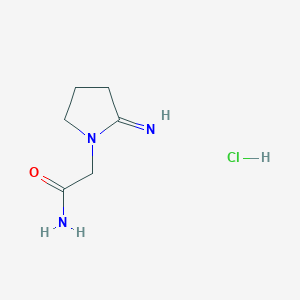
2-Imino-1-pyrrolidineacetamide monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Imino-1-pyrrolidineacetamide monohydrochloride, also known as piracetam, is a nootropic drug that has been used to enhance cognitive function. It was first synthesized in 1964 by Corneliu Giurgea, a Romanian chemist. Piracetam has been extensively studied for its effects on memory, learning, and other cognitive functions.
Mécanisme D'action
The exact mechanism of action of 2-Imino-1-pyrrolidineacetamide monohydrochloride is not fully understood. It is thought to work by enhancing the function of neurotransmitters in the brain, particularly acetylcholine. Piracetam may also improve blood flow and oxygen utilization in the brain, leading to improved cognitive function.
Effets Biochimiques Et Physiologiques
Piracetam has been shown to have a number of biochemical and physiological effects. It has been shown to increase the density of muscarinic receptors in the brain, which are involved in memory and learning. Piracetam may also increase the activity of glutamate receptors, which are involved in synaptic plasticity and learning. Additionally, 2-Imino-1-pyrrolidineacetamide monohydrochloride has been shown to improve the fluidity of cell membranes, which may improve communication between neurons.
Avantages Et Limitations Des Expériences En Laboratoire
Piracetam has a number of advantages for lab experiments. It is relatively safe and well-tolerated, with few side effects. It is also relatively easy to administer and can be given orally. However, 2-Imino-1-pyrrolidineacetamide monohydrochloride has a short half-life and may require multiple doses throughout the day to maintain its effects. Additionally, the exact dosing regimen for 2-Imino-1-pyrrolidineacetamide monohydrochloride is not well-established, which may make it difficult to compare results across studies.
Orientations Futures
There are a number of future directions for 2-Imino-1-pyrrolidineacetamide monohydrochloride research. One area of interest is the potential use of 2-Imino-1-pyrrolidineacetamide monohydrochloride in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is interest in exploring the potential use of 2-Imino-1-pyrrolidineacetamide monohydrochloride in combination with other drugs or therapies to enhance its effects. Finally, there is a need for more research to establish the optimal dosing regimen for 2-Imino-1-pyrrolidineacetamide monohydrochloride and to better understand its mechanism of action.
Méthodes De Synthèse
Piracetam can be synthesized through the reaction of 2-pyrrolidone with ethyl chloroacetate, followed by reaction with ammonia and hydrochloric acid. The final product is obtained through recrystallization from water.
Applications De Recherche Scientifique
Piracetam has been extensively studied for its effects on cognitive function. It has been shown to improve memory, learning, and attention in both healthy individuals and those with cognitive impairments. Piracetam has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Numéro CAS |
151602-33-4 |
|---|---|
Nom du produit |
2-Imino-1-pyrrolidineacetamide monohydrochloride |
Formule moléculaire |
C6H12ClN3O |
Poids moléculaire |
177.63 g/mol |
Nom IUPAC |
2-(2-iminopyrrolidin-1-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C6H11N3O.ClH/c7-5-2-1-3-9(5)4-6(8)10;/h7H,1-4H2,(H2,8,10);1H |
Clé InChI |
RTRNJMRCZYGPBV-UHFFFAOYSA-N |
SMILES |
C1CC(=N)N(C1)CC(=O)N.Cl |
SMILES canonique |
C1CC(=N)N(C1)CC(=O)N.Cl |
Synonymes |
1-Carbamidomethyl-2-iminopyrrolidine chlorhydrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




